REACTION_CXSMILES
|
Br.Br[CH2:3][CH2:4][CH2:5][NH2:6].[C:7](=[O:10])([O-])[O-:8].[K+].[K+].O.[C:14](OCC)(=O)[CH3:15].C1CCCCC1>C(Cl)Cl>[N:6]1[CH:15]=[CH:14][CH:3]=[C:4]([C:7]([OH:8])=[O:10])[CH:5]=1 |f:0.1,2.3.4,6.7|
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl acetate cyclohexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.C1CCCCC1
|
Name
|
acid chloride
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-bromopropylamine hydrobromide
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
Br.BrCCCN
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
After that the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The oily residue was triturated with cyclohexane
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br.Br[CH2:3][CH2:4][CH2:5][NH2:6].[C:7](=[O:10])([O-])[O-:8].[K+].[K+].O.[C:14](OCC)(=O)[CH3:15].C1CCCCC1>C(Cl)Cl>[N:6]1[CH:15]=[CH:14][CH:3]=[C:4]([C:7]([OH:8])=[O:10])[CH:5]=1 |f:0.1,2.3.4,6.7|
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl acetate cyclohexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.C1CCCCC1
|
Name
|
acid chloride
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-bromopropylamine hydrobromide
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
Br.BrCCCN
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
After that the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The oily residue was triturated with cyclohexane
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |